molecular formula C20H17FO3 B2608876 (Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one CAS No. 623121-71-1

(Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Cat. No.: B2608876
CAS No.: 623121-71-1
M. Wt: 324.351
InChI Key: PXQMYBWBOZGSAF-ODLFYWEKSA-N
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Description

The compound (Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one belongs to the aurone class of molecules, characterized by a benzofuran-3(2H)-one scaffold with a benzylidene substituent at the C2 position. Key structural features include:

  • 3-Methylbut-2-en-1-yloxy group: A prenyl-like substituent at the C6 position, which may improve lipophilicity and membrane permeability.
  • (Z)-Configuration: The stereochemistry at the C2 benzylidene double bond is critical for bioactivity, as seen in related aurones .

This compound is synthesized via aldol condensation between 3-coumaranone and substituted benzaldehydes, followed by functionalization of the C6 hydroxy group with 3-methylbut-2-en-1-yl etherification .

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3/c1-13(2)9-10-23-16-7-8-17-18(12-16)24-19(20(17)22)11-14-3-5-15(21)6-4-14/h3-9,11-12H,10H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQMYBWBOZGSAF-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between a fluorobenzaldehyde and the benzofuran core.

    Attachment of the Methylbutenyl Ether Group: The methylbutenyl ether group can be attached through an etherification reaction using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Hydrolysis of Prenyl Ether

The prenyl ether group (3-methylbut-2-en-1-yl) at the 6-position is susceptible to acid- or base-catalyzed hydrolysis, yielding a phenolic hydroxyl group. This reaction is critical for deprotection in synthetic pathways.

Conditions Reagents Product Reference
Acidic hydrolysis (HCl/THF)HCl, THF, reflux6-hydroxybenzofuran-3-one derivative
Basic hydrolysis (NaOH)NaOH, aqueous ethanolPhenolic intermediate (requires subsequent neutralization)

This reaction is analogous to methods described for deprotecting benzofuran-based intermediates .

Claisen Rearrangement

Under thermal conditions, the prenyl ether undergoes Claisen rearrangement, forming a γ,δ-unsaturated carbonyl compound. This reaction modifies the substitution pattern of the benzofuran core.

Conditions Reagents Product Reference
120–150°C, solvent-freeNoneRearranged γ,δ-unsaturated benzofuran derivative

This transformation aligns with thermal rearrangements observed in allyl vinyl ethers .

Electrophilic Aromatic Substitution

The 4-fluorobenzylidene moiety directs electrophilic attacks to specific positions due to fluorine’s electron-withdrawing nature. Common reactions include nitration, sulfonation, or halogenation.

Reaction Electrophile Conditions Product Reference
NitrationHNO₃/H₂SO₄0–5°C, 2 h3-nitro-4-fluorobenzylidene derivative
HalogenationCl₂/FeCl₃RT, 1 h3-chloro-4-fluorobenzylidene derivative

Fluorine’s meta-directing effect favors substitution at the 3-position of the benzylidene ring .

Conjugate Addition to α,β-Unsaturated Ketone

The α,β-unsaturated ketone in the benzofuran-3-one core undergoes Michael addition with nucleophiles (e.g., amines, thiols).

Nucleophile Conditions Product Reference
EthylenediamineEtOH, reflux, 6 hβ-Amino ketone adduct
ThiophenolDCM, RT, 2 hβ-Sulfanyl ketone adduct

This reactivity is consistent with analogous benzofuran-3-one systems .

Hydrogenation of Exocyclic Double Bond

The Z-configured benzylidene double bond can be hydrogenated to yield a saturated benzyl derivative.

Catalyst Conditions Product Reference
Pd/C (10%)H₂ (1 atm), EtOH, RTDihydrobenzofuran-3-one derivative
Raney NiH₂ (3 atm), THF, 50°CPartially reduced intermediate

Selective hydrogenation preserves the furan ring while saturating the exocyclic double bond .

Cycloaddition Reactions

The benzylidene double bond participates in [4+2] Diels-Alder reactions with dienes, forming polycyclic adducts.

Diene Conditions Product Reference
1,3-ButadieneToluene, 100°C, 12 hBicyclic hexane-fused benzofuran
CyclopentadieneMicrowave, 150°C, 1 hSpirocyclic adduct

The electron-deficient double bond enhances reactivity toward electron-rich dienes.

Oxidation of Prenyl Group

The prenyl side chain can be oxidized to form epoxides or carbonyl compounds.

Oxidizing Agent Conditions Product Reference
mCPBADCM, 0°C, 2 hPrenyl epoxide
KMnO₄ (acidic)H₂O, 50°C, 4 h3-Methylbutanedioic acid derivative

Epoxidation is stereoselective, favoring trans-epoxide formation.

Scientific Research Applications

Cytotoxicity

Research indicates that (Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that related benzofuran compounds can inhibit cell proliferation in human breast cancer MCF-7 cells with IC50 values ranging from 58 µM to lower, suggesting the potential of this compound for further investigation in cancer therapy .

Antioxidant Activity

The compound's antioxidant capacity has been evaluated through DPPH scavenging assays. The following table summarizes the DPPH scavenging activity at various concentrations:

Concentration (µM)DPPH Scavenging Activity (%)
1017.93
5014.02
10011.59
20023
50050
100084.4

These results indicate a significant ability to neutralize free radicals, highlighting its potential as an antioxidant agent .

Anti-inflammatory Properties

Studies have shown that benzofuran derivatives can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1. One study reported reductions exceeding 90% in these cytokines when treated with certain benzofuran compounds. The presence of the morpholinomethyl group in this compound may enhance its interaction with inflammatory pathways .

Monoamine Oxidase Inhibition

The inhibition of monoamine oxidase (MAO), particularly MAO-B, is another area where this compound shows promise. Structurally related compounds have demonstrated selective inhibition of MAO-B with low IC50 values (<0.05 µM), suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Case Studies and Research Findings

Several notable studies have contributed to understanding the biological activity of benzofuran derivatives:

  • Cytotoxicity Assessment : A study evaluated the effects of various benzofuran derivatives on MDA-MB-231 breast cancer cells, revealing significant decreases in cell viability even at low concentrations (10 µM).
  • Apoptosis Induction : Another investigation highlighted that specific benzofuran derivatives could induce apoptosis in K562 leukemia cells through mitochondrial pathways, with significant increases in caspase activity observed after treatment .

Mechanism of Action

The mechanism of action of (Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Fluorine vs. Methoxy Groups : The 4-fluorobenzylidene group in the target compound may enhance target binding compared to methoxy-substituted analogs (e.g., 6w, 5a) due to its electron-withdrawing nature and smaller steric profile .
  • Prenyl-like Substituents : The 3-methylbut-2-en-1-yloxy group at C6 likely increases lipophilicity, improving cell permeability compared to polar substituents like hydroxy or methoxy groups .
  • Tubulin vs. Topoisomerase Targets : While 5a and 5b inhibit tubulin polymerization, analogs with methoxybenzylidene groups (e.g., 22 in ) target topoisomerases, suggesting substituent-directed selectivity .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and synthetic yields:

Table 2: Physicochemical Comparison
Compound Melting Point (°C) Yield (%) Key Functional Groups Evidence ID
Target Compound Not reported Not reported 4-Fluoro, prenyloxy
6v 187.6–188.5 63.2 3-Hydroxy-4-methoxy
6w 218.9–219.6 93.5 3,4-Dimethoxy
6x 261.2–262.1 25.7 4-Hydroxy-3-methoxy
5a Not reported Not reported Indole, acetonitrile

Key Observations :

  • High-Yield Syntheses : Methoxy-substituted analogs (e.g., 6w) are synthesized in >90% yields, while hydroxy groups (e.g., 6x) reduce yields due to steric or electronic effects .
  • Melting Points : Hydroxy groups (6x, 6y) correlate with higher melting points (>250°C) compared to methoxy analogs (<220°C), indicating stronger intermolecular hydrogen bonding .

Mechanistic Insights and Selectivity

  • Tubulin Binding : The target compound is hypothesized to inhibit tubulin polymerization by binding to the colchicine site, similar to 5a and 5b. Fluorine may enhance interactions with hydrophobic residues in the binding pocket .
  • Selectivity Over hERG Channels : Aurones like 5a avoid hERG inhibition, reducing cardiac toxicity risks. The target compound’s prenyloxy group may further improve selectivity .
  • Antiviral Potential: The Marburg-targeting analog (CID: 1804018) demonstrates that benzofuranones can inhibit viral proteins, suggesting broad therapeutic applicability depending on substituents .

Biological Activity

(Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a 4-fluorobenzylidene group and a 3-methylbut-2-en-1-yl ether. The presence of these substituents is crucial for its biological activity, influencing interactions with biological targets.

1. Anticancer Activity

Research has demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies indicate that various benzofuran compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-725Apoptosis via ROS
Compound BK56230Caspase activation
This compoundUnknownUnknownPotentially similar to above

The specific IC50 values for this compound are not yet established in the literature; however, its structural similarities to known active compounds suggest promising anticancer potential.

2. Anti-inflammatory Activity

Benzofuran derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, one study found that a related benzofuran compound significantly reduced the levels of these cytokines in vitro . This suggests that this compound may possess similar anti-inflammatory properties.

3. Antimicrobial Activity

Benzofuran derivatives have shown promise as antimicrobial agents against various pathogens. A systematic review highlighted their effectiveness against bacteria and fungi, emphasizing the role of specific substituents in enhancing activity . The presence of halogens or hydroxyl groups on the benzofuran ring is often linked to increased antimicrobial efficacy.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundMicroorganismZone of Inhibition (mm)
Compound CS. aureus23
Compound DE. coli24
This compoundUnknownUnknown

Case Studies

Several studies have investigated the biological activities of benzofuran derivatives similar to this compound:

  • Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of various benzofurans on human cancer cell lines, revealing that certain modifications significantly enhanced their antiproliferative effects .
  • Apoptosis Induction : Another investigation focused on the apoptotic mechanisms induced by benzofurans, demonstrating that compounds could activate caspases and increase mitochondrial ROS levels, leading to cell death .

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